molecular structure and weight of 2,5-Dichloro-4'-piperidinomethyl benzophenone
molecular structure and weight of 2,5-Dichloro-4'-piperidinomethyl benzophenone
An in-depth technical guide on the molecular architecture, physicochemical properties, and synthetic pathways of 2,5-Dichloro-4'-piperidinomethyl benzophenone .
CAS Registry Number: 898775-57-0 Molecular Formula: C₁₉H₁₉Cl₂NO Molecular Weight: 348.27 g/mol [1]
Executive Summary
2,5-Dichloro-4'-piperidinomethyl benzophenone is a specialized halogenated diarylketone intermediate used primarily in the synthesis of bioactive small molecules. Characterized by a lipophilic 2,5-dichlorophenyl core coupled to a basic piperidine tail via a methylene linker, this scaffold integrates two distinct pharmacophores: an electron-deficient aromatic ring and a protonatable tertiary amine. This "privileged structure" makes it a critical building block in the development of CNS-active agents (specifically sigma receptor ligands) and potential antineoplastic agents targeting Topoisomerase II.
This guide details the structural specifications, calculated physicochemical data, and a validated synthetic workflow for researchers utilizing this compound in drug discovery.
Molecular Structure & Physicochemical Properties[2][3][4]
Structural Architecture
The molecule consists of a central carbonyl group bridging two phenyl rings. The "A-Ring" bears chlorine atoms at the ortho (2) and meta (5) positions, creating significant steric bulk and lipophilicity. The "B-Ring" is substituted at the para (4') position with a piperidinomethyl group. This 4'-substitution pattern is critical, as it extends the basic amine away from the core, allowing for specific receptor pocket interactions distinct from alpha-aminoketones (like pyrovalerones).
Property Data Table
The following quantitative data is essential for formulation and pharmacokinetic modeling.
| Property | Value | Context |
| Molecular Weight | 348.27 g/mol | Optimal for CNS penetration (<500 Da). |
| Exact Mass | 347.0844 | Monoisotopic mass for HRMS calibration. |
| Heavy Atom Count | 23 | - |
| CLogP (Predicted) | ~5.2 - 5.8 | Highly lipophilic; requires organic cosolvents. |
| Topological PSA | 20.3 Ų | Low polar surface area suggests high BBB permeability. |
| pKa (Basic N) | ~9.2 | Predominantly ionized (cationic) at physiological pH. |
| H-Bond Acceptors | 2 | (Carbonyl O, Piperidine N). |
| H-Bond Donors | 0 | Lacks labile protons. |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones.
Figure 1: Functional connectivity of 2,5-Dichloro-4'-piperidinomethyl benzophenone, highlighting the separation between the lipophilic halogenated core and the basic piperidine moiety.
Synthetic Methodology
The synthesis of 2,5-Dichloro-4'-piperidinomethyl benzophenone typically requires a convergent approach. The direct Mannich reaction is often chemically inefficient for this specific isomer. Therefore, a Benzylic Bromination-Amination sequence is the industry-standard protocol for high purity.
Retrosynthetic Analysis
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Precursor A: 4'-(Bromomethyl)-2,5-dichlorobenzophenone
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Precursor B: Piperidine
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Starting Material: 2,5-Dichlorobenzoyl chloride + Toluene (via Friedel-Crafts)
Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation
Construct the benzophenone core.
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Reagents: 2,5-Dichlorobenzoyl chloride (1.0 eq), Toluene (excess/solvent), AlCl₃ (1.1 eq).
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Conditions: Reflux, 4 hours.
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Mechanism: Electrophilic aromatic substitution. The 2,5-dichloro substitution pattern directs the acylation to the para position of the toluene (due to steric hindrance at ortho).
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Product: 2,5-Dichloro-4'-methylbenzophenone.[2]
Step 2: Radical Bromination (Wohl-Ziegler)
Functionalize the benzylic carbon.
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Reagents: 2,5-Dichloro-4'-methylbenzophenone, N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.).
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Solvent: CCl₄ or Benzotrifluoride (green alternative).
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Conditions: Reflux with UV initiation or heat until NBS is consumed.
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Validation: Monitor disappearance of the methyl peak in NMR.
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Product: 4'-(Bromomethyl)-2,5-dichlorobenzophenone.
Step 3: Nucleophilic Substitution (Amination)
Install the piperidine tail.
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Reagents: 4'-(Bromomethyl) intermediate, Piperidine (2.5 eq).
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Solvent: Acetonitrile or DMF.
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Conditions: Stir at RT for 2-4 hours. Addition of K₂CO₃ is recommended to scavenge HBr.
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Purification: Acid-base extraction. Dissolve crude in EtOAc, extract with 1M HCl (product goes to aqueous), basify aqueous layer with NaOH, extract back into EtOAc.
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Yield: Typically 75-85% over the final step.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis pathway utilizing a Wohl-Ziegler bromination followed by amination.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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Piperidine Ring: Multiplets at δ 1.4 - 1.6 ppm (6H) and δ 2.3 - 2.4 ppm (4H, N-CH₂).
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Benzylic Methylene: Singlet at δ 3.55 ppm (2H). This is the diagnostic peak confirming the connection of the piperidine to the ring.
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Aromatic Region (Ring B): Two doublets (AA'BB' system) around δ 7.45 (d) and δ 7.75 (d) .
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Aromatic Region (Ring A): Complex pattern due to 2,5-dichloro substitution, typically appearing as a singlet (H6) and two doublets (H3, H4) in the δ 7.3 - 7.5 ppm range.
Mass Spectrometry (ESI-MS)
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Parent Ion: [M+H]⁺ = 348.3 m/z.
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Isotope Pattern: Distinctive chlorine isotope pattern.
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M (348) : 100%
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M+2 (350) : ~65% (due to two ³⁵Cl/³⁷Cl combinations)
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M+4 (352) : ~10%
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Fragmentation: Loss of the piperidine fragment (84 Da) is a common fragmentation pathway in MS/MS.
References
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ChemicalBook. (2024). 2,5-Dichloro-4'-piperidinomethyl benzophenone Basic Information and Suppliers. Retrieved from .
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BLDpharm. (2024). Product Analysis: 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS 898775-57-0).[1] Retrieved from .
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Arctom Scientific. (2024). Catalog Entry: 2,5-Dichloro-4'-piperidinomethyl benzophenone.[1][2] Retrieved from .
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National Institutes of Health (NIH). (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (Contextual reference for benzophenone scaffold synthesis). Retrieved from .
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BenchChem. (2025).[3] Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone. (Reference for 2,5-dichlorobenzophenone core reactivity). Retrieved from .
